Isopropanol-d8 is a deuterated solvent commonly used in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy [1]. Deuteration refers to the replacement of hydrogen atoms with deuterium (²H), an isotope of hydrogen with a neutron in its nucleus. This substitution offers several advantages in NMR:
The key feature of the molecule is the presence of the hydroxyl group (OH) bonded to a central carbon atom. This functional group makes Isopropanol-d8 a polar molecule with hydrogen bonding capabilities. The eight deuterium atoms contribute to the overall mass of the molecule but do not significantly affect its chemical properties compared to regular hydrogen.
2CH3CHOHCH3 + K2Cr2O7 + H2SO4 -> 2CH3COCH3 + K2SO4 + Cr2(SO4)3 + 4H2O
CH3CHOHCH3 -> CH2=CHCH3 + H2O
These reactions are not typically relevant within the context of Isopropanol-d8's use in NMR.
NMR spectroscopy is a powerful analytical technique that relies on the magnetic properties of atomic nuclei. Deuterated molecules like (O,1,1,1,2,3,3,3-2H8)Propan-2-ol offer several advantages in NMR:
These advantages make (O,1,1,1,2,3,3,3-2H8)Propan-2-ol a valuable solvent for studying complex biological systems like proteins, metabolites, and nucleic acids using NMR spectroscopy.
(O,1,1,1,2,3,3,3-2H8)Propan-2-ol can also be used as a solvent or internal standard in mass spectrometry experiments. Similar to NMR, the presence of deuterium atoms can help:
Flammable;Irritant